molecular formula C9H9NO6 B2808062 (4-Methoxy-3-nitrophenoxy)acetic acid CAS No. 90721-77-0

(4-Methoxy-3-nitrophenoxy)acetic acid

Cat. No. B2808062
CAS RN: 90721-77-0
M. Wt: 227.172
InChI Key: BPVVZMTXRDBQGR-UHFFFAOYSA-N
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Description

“(4-Methoxy-3-nitrophenoxy)acetic acid” is a chemical compound with the molecular formula C9H9NO5 . It is a derivative of acetic acid .


Synthesis Analysis

The synthesis of p-methoxyphenylacetic acid, a related compound, has been described in a patent . The method involves a one-step process using methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid. This method is noted for its simplicity, short reaction time, high production efficiency, low synthesis cost, and mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “(4-Methoxy-3-nitrophenoxy)acetic acid” consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The average mass is 211.171 Da and the monoisotopic mass is 211.048065 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Methoxy-3-nitrophenoxy)acetic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 421.6±30.0 °C at 760 mmHg, and a flash point of 208.8±24.6 °C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Novel Aggregations and Complexes

A study by Xiao-qiang He et al. (2013) detailed the synthesis of a novel aggregation involving (4-nitrophenoxy)acetic acid and its dioxomolybdenum(VI) complex. This research provides insights into the coordination chemistry and potential applications in catalysis or materials science due to the unique properties of the synthesized complex (Xiao-qiang He, 2013).

Organic Synthesis and Medicinal Chemistry

D. Crich and Sochanchingwung Rumthao (2004) explored the radical arylation of benzene, yielding carbazomycin B, where a derivative of (4-Methoxy-3-nitrophenoxy)acetic acid served as an intermediate. This highlights its role in the synthesis of complex organic molecules with potential applications in drug development and synthetic chemistry (D. Crich & Sochanchingwung Rumthao, 2004).

Antimicrobial Applications

M. Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activity. This suggests potential applications of (4-Methoxy-3-nitrophenoxy)acetic acid derivatives in developing new antimicrobial agents (M. Noolvi et al., 2016).

Environmental Applications

A study by W. Kitagawa, N. Kimura, and Y. Kamagata (2004) identified and characterized a novel p-nitrophenol degradation gene cluster from Rhodococcus opacus, with implications for bioremediation of environmental contaminants. The research demonstrates the microbial metabolism of nitrophenol compounds, which could be relevant for understanding the environmental fate of (4-Methoxy-3-nitrophenoxy)acetic acid-related substances (W. Kitagawa et al., 2004).

Photoresponsive Materials

S. H. Park et al. (2013) developed photolabile nanogels incorporating a derivative of (4-Methoxy-3-nitrophenoxy)acetic acid for controlled drug release. This innovative approach to drug delivery highlights the potential of (4-Methoxy-3-nitrophenoxy)acetic acid derivatives in creating photoresponsive materials for targeted therapy (S. H. Park et al., 2013).

Safety And Hazards

The safety data sheet for a related compound, 4-Methoxyphenylacetic acid, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-(4-methoxy-3-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-8-3-2-6(16-5-9(11)12)4-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVVZMTXRDBQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-3-nitrophenoxy)acetic acid

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